molecular formula C4H7NO3 B3052104 N-Formyl-N-methylglycine CAS No. 38456-66-5

N-Formyl-N-methylglycine

Cat. No.: B3052104
CAS No.: 38456-66-5
M. Wt: 117.1 g/mol
InChI Key: CGENPBMSAIVDAP-UHFFFAOYSA-N
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Description

N-Formyl-N-methylglycine, specifically available as its methyl ester (CAS 68892-06-8), is a chemical reagent used in professional research settings . This compound, with the molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol, is suited for analysis by reverse-phase (RP) high-performance liquid chromatography (HPLC) . Its applications are primarily found in pharmacokinetic studies and the isolation of impurities in preparative separation processes . The methyl ester derivative is a key intermediate in organic synthesis, particularly in the construction of complex heterocyclic systems . Researchers can analyze it using methods scalable from analytical to preparative scale, with options for UPLC applications and mass-spectrometry (MS) compatible protocols by modifying the mobile phase . This product is strictly for research and development purposes and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[formyl(methyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c1-5(3-6)2-4(7)8/h3H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGENPBMSAIVDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472711
Record name N-formylsarcosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38456-66-5
Record name N-formylsarcosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Chemical Modification Strategies

Classical Organic Synthesis Methodologies

The traditional routes to N-Formyl-N-methylglycine and its derivatives rely on fundamental formylation and substitution reactions. These methods are characterized by their use of accessible reagents and predictable reaction mechanisms.

Direct N-formylation involves the reaction of an N-methylglycine derivative (sarcosine) with a suitable formylating agent. This is a common strategy for preparing N-formyl compounds from secondary amines. scispace.com The choice of agent and reaction conditions can significantly influence the efficiency and yield of the synthesis.

A variety of reagents can serve as the source for the formyl group (–CHO). Ammonium formate (B1220265) and ethyl formate are two prominent examples used in the N-formylation of amines and their derivatives. nih.govsigmaaldrich.com

Ammonium Formate : This reagent is recognized as a convenient and effective formylating agent for secondary amines. nih.govsigmaaldrich.com It serves as a source of formic acid and ammonia. wikipedia.org The general mechanism involves the nucleophilic attack of the amine on the formyl group, leading to the desired N-formylated product. nih.govwikipedia.org

Ethyl Formate : Alkyl formates, such as ethyl formate, are widely used for the N-formylation of amino acid derivatives. google.com The reaction typically involves the nucleophilic substitution of the ethoxy group of ethyl formate by the secondary amine of the sarcosine (B1681465) derivative. researchgate.net Research has demonstrated the successful formylation of sarcosine esters using ethyl formate in the presence of a base. For instance, the treatment of sarcosine methyl ester with sodium hydride and ethyl formate affords the N-formylated product. rsc.org Another procedure involves reacting ethyl N-methylglycinate hydrochloride with ethyl formate in ethanol (B145695), using potassium carbonate as the base, which proceeds at room temperature. chemicalbook.com

Table 1: Comparison of Ethyl Formate-Based N-Formylation of Sarcosine Esters
Starting MaterialReagentsSolventTemperatureReported YieldSource
Sarcosine methyl esterSodium hydride, Ethyl formateNot specifiedNot specifiedNot specified rsc.org
Ethyl N-methylglycinate hydrochlorideEthyl formate, Potassium carbonateEthanol20°C85% chemicalbook.com

In certain reaction systems, the solvent itself can act as the formylating agent. N,N-Dimethylformamide (DMF) is a well-known example of a solvent that can lead to the N-formylation of amines, particularly under specific conditions. mdpi.com When reactions involving amino acids like N-methylglycine are conducted in DMF, the amine can be susceptible to this side reaction, which is catalyzed by the inherent acidity of the amino acid reactant itself. researchgate.net This transformation can be exploited as a one-pot method to convert amino acids into their corresponding formamides. researchgate.net The Vilsmeier-Haack reaction, which uses a reagent formed from DMF and phosphorus oxychloride, is a classic example of using a DMF-derived species for formylation. rsc.org

An alternative to direct formylation is a multi-step approach starting from more fundamental building blocks like glycine (B1666218) or the direct functionalization of N-methylglycine (sarcosine) itself.

The synthesis can begin with glycine, the simplest proteinogenic amino acid. The process involves two key transformations: methylation followed by formylation. First, glycine is N-methylated to produce N-methylglycine (sarcosine). prepchem.comwikipedia.org This can be achieved through various methods, including reaction with methylamine (B109427) and chloroacetic acid. wikipedia.org The resulting sarcosine is then typically esterified to protect the carboxylic acid group and improve solubility for the subsequent step. smolecule.com The sarcosine ester can then be N-formylated using methods described previously, such as reaction with ethyl formate, to yield the target this compound ester. rsc.org

The most direct pathway involves the functionalization of N-methylglycine (sarcosine), which is commercially available and can be synthesized from glycine. prepchem.comiris-biotech.de As sarcosine contains a secondary amine, it is a prime substrate for N-formylation reactions. The primary challenge is often the protection of the carboxylic acid group, which is typically achieved through esterification prior to formylation. smolecule.com

Detailed research findings show that sarcosine esters are effective starting materials. A one-pot procedure developed for other applications demonstrates that formylation of sarcosine methyl ester can be achieved at both the α-carbon and the secondary amine by treatment with sodium hydride and ethyl formate. rsc.org For selective N-formylation, milder conditions are employed. A notable procedure involves suspending ethyl N-methylglycinate hydrochloride in a mixture of ethanol and ethyl formate, followed by the addition of potassium carbonate, which drives the reaction to completion overnight at room temperature to yield ethyl N-formyl-N-methylglycinate. chemicalbook.com

Table 2: Research Findings on the Functionalization of Sarcosine Derivatives
Sarcosine DerivativeReaction TypeKey ReagentsProductSource
Sarcosine methyl esterN-FormylationSodium hydride, Ethyl formateN-formylated enolate intermediate rsc.org
Ethyl N-methylglycinate hydrochlorideN-FormylationEthyl formate, Potassium carbonateEthyl N-formyl-N-methylglycinate chemicalbook.com
N-methylglycineReaction in DMFN,N-Dimethylformamide (DMF)N-formylated product researchgate.net
Preparation from N-Methylglycinate Hydrochlorides

A common and practical route to this compound and its esters involves the formylation of N-methylglycinate hydrochlorides. For instance, ethyl N-formyl-N-methylglycinate can be synthesized by suspending ethyl N-methylglycinate hydrochloride in a mixture of ethanol and ethyl formate, with potassium carbonate added as a base. chemicalbook.com The reaction proceeds overnight at room temperature. After filtration and concentration, the product is extracted and purified, yielding a pale yellow liquid. chemicalbook.com This method provides a high yield of the desired ester. chemicalbook.com

Similarly, methyl N-formyl-N-methylglycinate can be prepared from the corresponding methyl ester hydrochloride. nih.govsmolecule.com The general principle involves the reaction of the N-methylglycinate salt with a suitable formylating agent.

Starting MaterialReagentsProductYieldReference
Ethyl N-methylglycinate hydrochlorideEthanol, Ethyl formate, Potassium carbonateEthyl N-formyl-N-methylglycinate85% chemicalbook.com

Formation as Intermediates in Multi-Component Reactions

This compound and its derivatives can be formed as transient intermediates in multi-component reactions (MCRs). MCRs are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. fu-berlin.detaylorandfrancis.com For example, N-methylglycine can participate in MCRs with aldehydes and other components to generate complex heterocyclic structures. researchgate.netnih.govrsc.org In some cases, in-situ N-formylation can occur, or the pre-formed N-formyl derivative can be used as a building block. researchgate.net The formation of an azomethine ylide from N-methylglycine is a key step in some of these reactions, which then undergoes cycloaddition. nih.gov

Derivatization Strategies and Analogue Synthesis

The structure of this compound allows for various chemical modifications to produce a range of analogues.

Esterification of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is readily esterified to produce various ester derivatives. These esters, such as the methyl and ethyl esters, are often the direct products of the synthetic routes starting from N-methylglycinate hydrochlorides. chemicalbook.comnih.gov For example, the reaction of ethyl N-phosphonomethylglycinate with triethyl orthoformate can yield triethyl N-formyl-N-phosphonomethylglycinate. researchgate.net These ester derivatives are valuable intermediates for further synthesis, including their use in peptide synthesis. smolecule.com

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberReference
This compound methyl esterC5H9NO3131.1368892-06-8 nih.gov
This compound ethyl esterC6H11NO3145.1689531-66-8 chemicalbook.com

Synthesis of N-Phosphonomethylglycinate Derivatives

This compound derivatives can be utilized in the synthesis of N-phosphonomethylglycinate compounds. For instance, N-formyl-N-phosphonomethylglycine can be prepared by heating N-phosphonomethylglycine with formic acid. google.com Furthermore, esters of N-formyl-N-phosphonomethylglycine can be synthesized and subsequently modified. researchgate.netgoogle.com For example, ethyl N-formyl-N-phosphonomethylglycinate can be reacted with phosphorus pentachloride and then with phenol (B47542) and triethylamine (B128534) to produce ethyl N-formyl-N-phenoxy(ethoxy)phosphinylmethylglycinate. google.com These derivatives have been explored for various applications. google.comunifiedpatents.com

Incorporation into Peptide Structures

This compound and its esters serve as building blocks in peptide synthesis. smolecule.com The formyl group acts as a protecting group for the nitrogen atom, allowing for the controlled formation of peptide bonds. nih.gov N-formylated amino acids are important in both ribosomal and non-ribosomal peptide synthesis. nih.gov The synthesis of peptides containing N-methylated amino acids is of significant interest as N-methylation can alter the peptide's conformation and biological activity. researchgate.net While the direct use of this compound is a possibility, often the formylation step is carried out on the N-terminus of a peptide chain that is still attached to a solid support. nih.govmdpi.com However, challenges can arise during the final deprotection steps, where the formyl group might be cleaved under basic conditions. nih.gov

Biocatalytic and Biosynthetic Approaches

While chemical synthesis is prevalent, biological methods for producing N-alkylated amino acids are emerging. Fermentative production of N-methylated amino acids, such as sarcosine (N-methylglycine), has been established in recombinant bacteria like Corynebacterium glutamicum. frontiersin.orgresearchgate.net These processes often involve the use of engineered enzymes, such as N-methylamino acid dehydrogenases or imine reductases, to catalyze the N-methylation of precursor molecules. frontiersin.orgresearchgate.net For instance, a glyoxylate-overproducing strain of C. glutamicum can be used as a basis for the production of sarcosine. frontiersin.org Although direct biocatalytic synthesis of this compound is not widely reported, the enzymatic formylation of amino acids is a known biological process, particularly in the initiation of protein synthesis in prokaryotes where formylmethionine is the first amino acid. nih.gov This involves formyltransferase enzymes that use formyltetrahydrofolate as the formyl group donor. nih.gov

Enzymatic Formation within Natural Product Biosynthesis

This compound is found as a structural component of certain complex natural products. Its formation is catalyzed by a series of dedicated enzymes embedded within large multi-modular megasynthases, specifically Non-Ribosomal Peptide Synthetases (NRPS). These enzymatic assembly lines are responsible for the biosynthesis of a wide array of bioactive peptides.

The biosynthesis of the marine toxin mycalolide provides a clear example of the enzymatic construction of the this compound moiety. biorxiv.org Mycalolides are potent actin-depolymerizing agents produced by symbiotic bacteria associated with marine sponges like Mycale nullarosette. biorxiv.orgnih.gov The biosynthetic gene cluster responsible for mycalolide production, designated the myl cluster, encodes a series of large Polyketide Synthase (PKS) and NRPS enzymes. biorxiv.org

The formation of the this compound unit, which constitutes the terminus of the mycalolide molecule, is initiated by the NRPS module of the enzyme MylA. biorxiv.org This process involves a sequence of specific domain-catalyzed reactions:

Adenylation (A) Domain: The process begins with the recognition and activation of the precursor amino acid, glycine, by an adenylation (A) domain. This domain specifically selects glycine from the cellular pool and activates it by converting it to glycinyl-adenylate.

N-Methyltransferase (MT) Domain: Following activation, the glycine, which is typically tethered to a thiolation (T) or peptidyl carrier protein (PCP) domain, is N-methylated. This reaction is catalyzed by an N-methyltransferase (MT) domain, which uses S-adenosylmethionine (SAM) as the methyl group donor to form N-methylglycine (sarcosine). biorxiv.orgnih.gov MT domains are common tailoring domains in NRPS pathways that increase structural diversity. nih.govresearchgate.net

N-Formyltransferase (FT) Domain: The newly formed N-methylglycine residue is then formylated by an N-formyltransferase (FT) domain. biorxiv.org This domain catalyzes the transfer of a formyl group from a donor molecule, such as 10-formyl-tetrahydrofolate, to the nitrogen atom of N-methylglycine, completing the synthesis of the this compound moiety. biorxiv.orguniprot.org The formyltransferase involved in this process is distinct from those involved in primary metabolism, such as the initiation of bacterial protein synthesis with N-formylmethionine. nsf.govwikipedia.org

This sequential modification of a simple amino acid precursor within a single enzymatic complex showcases the efficiency and precision of natural product biosynthetic pathways.

Table 1: Key Enzymatic Domains in this compound Formation during Mycalolide Biosynthesis

Domain Enzyme Substrate Function Reference
Adenylation (A) MylA Glycine Selects and activates glycine. biorxiv.org
N-Methyltransferase (MT) MylA Glycine-PCP, S-adenosylmethionine (SAM) Catalyzes the N-methylation of glycine to form N-methylglycine (sarcosine). biorxiv.orgnih.gov

Engineered Microbial Systems for N-Alkylated Amino Acid Production (Relevance to Sarcosine and Derivatives)

The production of N-alkylated amino acids, including sarcosine (N-methylglycine), the direct precursor to this compound, has been a significant target for metabolic engineering. frontiersin.org By harnessing and optimizing microbial metabolism, researchers can create sustainable and efficient platforms for the fermentative production of these valuable compounds. nih.govresearchgate.net Industrial microorganisms like Corynebacterium glutamicum and Escherichia coli are often the hosts of choice due to their well-understood genetics and robust growth characteristics. frontiersin.orggoogle.commdpi.com

The core strategy for engineering sarcosine production involves introducing a synthetic pathway that converts a central metabolite, such as glyoxylate (B1226380), and an alkylamine, like monomethylamine, into the desired N-alkylated amino acid. frontiersin.orgresearchgate.net This is typically achieved by expressing a heterologous imine reductase enzyme.

Key metabolic engineering strategies include:

Pathway Introduction: Heterologous expression of an imine reductase gene (e.g., dpkA from Pseudomonas putida) provides the catalytic activity for the reductive amination of glyoxylate with methylamine to form sarcosine. frontiersin.orggoogle.com

Precursor Supply Enhancement: To increase the flux towards sarcosine, the endogenous pathways supplying the glyoxylate precursor are often upregulated. This can involve overexpressing genes of the glyoxylate cycle, such as isocitrate lyase (aceA) and malate (B86768) synthase (aceB), while knocking out competing pathways. google.comresearchgate.net

Cofactor Regeneration: Imine reductases are dependent on cofactors, typically NADPH. Engineering strategies may involve enhancing the regeneration of these cofactors to ensure high enzymatic activity.

Enzyme Evolution: The efficiency of the production pathway can be further improved by protein engineering of the key enzymes. For instance, mutating the imine reductase DpkA (e.g., the DpkAF117L variant) has been shown to increase its specific activity for sarcosine production, leading to higher titers and productivity. frontiersin.org

These engineered systems demonstrate the potential for high-yield fermentative production of sarcosine. google.com While the direct fermentative production of this compound has not been extensively reported, the successful engineering of high-titer sarcosine-producing strains provides a critical starting point. frontiersin.org A subsequent in vivo or in vitro formylation step, using an appropriate formyltransferase, could convert the bio-based sarcosine into this compound.

Table 2: Examples of Engineered Microbial Strains for Sarcosine Production

Host Organism Key Genetic Modifications Substrates Sarcosine Titer Reference
Escherichia coli Integrated imine reductase (dpkA), citrate (B86180) synthase (gltA), isocitrate lyase (aceA), phosphoenolpyruvate (B93156) carboxylase (ppc), and transhydrogenase (pntAB); knockout of iclR, aceB, ycdW, pykF. Glucose, Methylamine 10 g/L google.com
Corynebacterium glutamicum Heterologous expression of imine reductase (dpkA from P. putida). Strain engineered for glyoxylate overproduction. Sugars, Monomethylamine > 4 g/L frontiersin.org

Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for elucidating the molecular structure and understanding the dynamic behavior of this compound in different environments. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the vibrational modes of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure and dynamics of this compound. By analyzing the chemical shifts, coupling constants, and signal shapes, one can deduce significant information about its molecular conformation and the energetic barriers to internal rotation.

¹H and ¹³C NMR Chemical Shift Assignments and Interpretation

The ¹H and ¹³C NMR spectra of this compound and its derivatives exhibit characteristic signals that can be assigned to the different nuclei in the molecule. The chemical shifts are sensitive to the local electronic environment, which is influenced by the molecular conformation. Due to the partial double bond character of the amide C-N bond, rotation around this bond is restricted, leading to the existence of cis and trans conformers. libretexts.orgnanalysis.com This results in separate signals for the N-methyl and other groups in the two isomers. libretexts.org

For instance, in N,N-dimethylformamide, a related simple amide, the two methyl groups give rise to two distinct signals at room temperature, indicating that they are in different chemical environments (one cis and one trans to the carbonyl oxygen). libretexts.org A similar phenomenon is expected for this compound, where the protons and carbons of the N-methyl and methylene (B1212753) groups would show distinct chemical shifts for the cis and trans conformers. Theoretical calculations on related molecules like N-formylglycine amide have shown that the chemical shifts of carbonyl carbon (C') can vary by about 2 ppm for every 10° deviation from planarity of the Ht-N-C'-O dihedral angle. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Conformers (Note: Exact values are dependent on solvent and experimental conditions. This table provides expected ranges based on analogous compounds.)

NucleusFunctional GroupExpected Chemical Shift (ppm) - transExpected Chemical Shift (ppm) - cis
¹HFormyl (CHO)~8.0-8.2~7.8-8.0
¹HMethylene (CH₂)~4.0-4.2~3.8-4.0
¹HN-Methyl (NCH₃)~2.9-3.1~2.7-2.9
¹³CCarbonyl (C=O)~165-170~162-167
¹³CMethylene (CH₂)~50-55~48-53
¹³CN-Methyl (NCH₃)~35-40~30-35
Dynamic NMR for Probing Rotational Barriers (e.g., C-N bond rotation)

Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of conformational changes, such as the rotation around the amide C-N bond. ucl.ac.ukresearchgate.net At low temperatures, the exchange between the cis and trans conformers is slow on the NMR timescale, and separate signals are observed for each isomer. libretexts.org As the temperature is increased, the rate of rotation increases. This leads to broadening of the individual signals, which eventually coalesce into a single, time-averaged signal at a higher temperature. libretexts.org

By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the rate constants for the rotational process. researchgate.net From these rate constants, the activation energy (rotational barrier) for the C-N bond rotation can be calculated. researchgate.net For amides, these barriers are typically in the range of 30-100 kJ/mol. ucl.ac.uk Studies on similar molecules have shown that the rotational barrier can be influenced by the solvent, with polar solvents generally leading to higher barriers. researchgate.netresearchgate.net

Elucidation of Conformational Equilibria in Solution

The relative intensities of the NMR signals for the cis and trans conformers at a temperature where the exchange is slow can be used to determine the equilibrium constant for the conformational equilibrium. ucl.ac.uk In many N-substituted amides, the trans form is predominant. researchgate.net However, the position of the equilibrium can be influenced by factors such as steric hindrance and the polarity of the solvent. For example, in some N-monosubstituted aliphatic amides, the percentage of the cis isomer increases as the substituent on the nitrogen becomes bulkier. researchgate.net In protic solvents, the equilibrium for some N-methylated dipeptide units shifts towards the trans conformation, whereas in dimethylsulfoxide, the cis conformation is more favored. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Characteristic Functional Group Vibrations (Formyl, Amide)

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The most prominent of these are the vibrations associated with the formyl and tertiary amide groups.

Formyl Group (CHO): The C-H stretching vibration of the formyl group typically appears as a moderate band in the region of 2830-2695 cm⁻¹. vscht.cz The strong C=O stretching vibration of the formyl group is part of the amide I band.

Amide Group (tertiary):

Amide I Band: This is one of the most intense and useful bands in the IR spectrum of amides. It arises primarily from the C=O stretching vibration and is typically observed in the region of 1600-1700 cm⁻¹. researchgate.net For tertiary amides like this compound, this band is often found around 1630-1670 cm⁻¹.

C-N Stretch: The stretching vibration of the tertiary amide C-N bond is expected to appear in the region of 1250-1020 cm⁻¹ for aliphatic amines. orgchemboulder.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupApproximate Frequency Range (cm⁻¹)Intensity
C-H StretchFormyl2830-2695Moderate
C=O Stretch (Amide I)Amide1630-1670Strong
C-N StretchAmide1250-1020Medium to Weak

Synthesis from Glycine and N-Methylglycine Derivatives

Analysis of Neutral and Zwitterionic Species in Different Phases

This compound, containing both an acidic carboxylic acid group and a basic amide nitrogen, has the potential to exist as a neutral molecule or a zwitterion (an inner salt with both a positive and negative charge). The stability of these forms is highly dependent on the phase.

In the gas phase, amino acids and their derivatives typically exist in their neutral, non-ionic form. utah.eduucsb.edu Theoretical calculations and experimental data for similar molecules show that the zwitterionic structure is often not a stable minimum on the gas-phase potential energy surface. utah.eduucsb.edu The formation of the zwitterion from the neutral form in the gas phase is a highly endothermic process. ucsb.edu

In condensed phases, such as in solution or the solid state, the zwitterionic form is often stabilized by intermolecular interactions like hydrogen bonding with solvent molecules or other molecules in the crystal lattice. wikipedia.org For example, analysis of glycine has shown it exists in the zwitterionic form in the solid state. wikipedia.org A study on the related compound sarcosine (N-methylglycine) using low-temperature solid-state FTIR spectroscopy revealed that both neutral and zwitterionic forms could be observed after vacuum sublimation onto a cold substrate. rsc.org Upon warming, the neutral form irreversibly converted to the more stable zwitterionic form, highlighting the critical role of intermolecular interactions in the solid state for stabilizing the zwitterion. rsc.org It is therefore expected that this compound would predominantly exist as a zwitterion in the solid state and in polar solvents, while the neutral form would be favored in the gas phase.

Spectroscopic and Crystallographic Techniques

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique yields precise data on bond lengths, bond angles, and torsion angles, providing an exact model of the molecule's conformation as it exists in the crystal. nih.gov

Furthermore, X-ray crystallography reveals how molecules pack together in the crystal lattice and elucidates the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces. For a molecule like this compound, this would confirm whether it crystallizes in a neutral or zwitterionic form and detail the hydrogen-bonding network that stabilizes the crystal structure. While a specific crystal structure for this compound is not detailed here, the parameters that such an analysis would provide are well-established.

Table 3: Structural Parameters Obtainable from X-Ray Crystallography
Parameter TypeInformation Provided
Unit Cell DimensionsSize and shape of the repeating crystal lattice unit
Bond LengthsPrecise distances between bonded atoms (e.g., C-N, C=O)
Bond AnglesAngles between adjacent bonds (e.g., O-C-N)
Torsion (Dihedral) AnglesConformation around rotatable bonds
Intermolecular DistancesDetails of hydrogen bonding and other non-covalent interactions

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools for exploring the properties of molecules like this compound. These methods are used to predict and understand molecular structures, stabilities, and spectroscopic properties. frontiersin.org

By using theoretical methods such as Density Functional Theory (DFT), researchers can perform a conformational search to map the potential energy surface of the molecule. derpharmachemica.comscielo.br This process identifies the various stable conformers (rotational isomers) and calculates their relative energies, providing insight into which structures are most likely to exist at a given temperature. scielo.brresearchgate.net Such calculations are essential for interpreting complex experimental spectra, such as those from NMR or photoelectron spectroscopy, by correlating calculated properties with observed signals. osti.govscielo.br Computational models can also be used to investigate the rotational barriers between different conformers and to study the relative stability of the neutral versus zwitterionic forms in different environments (gas phase vs. solvated). researchgate.netresearchgate.netmpg.de

Quantum Chemical Calculations: Ab Initio, Density Functional Theory (DFT), and MP2 Methodologies

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of this compound. These methods solve the electronic Schrödinger equation to determine the molecule's energy and properties. mdpi.com

Ab Initio Methods : These "from first principles" calculations, such as the Hartree-Fock (HF) method and Møller–Plesset perturbation theory (MP2), provide a rigorous framework for studying molecular systems. acs.orgsun.ac.za The MP2 method, in particular, is often used as a benchmark for its ability to incorporate electron correlation effects, which are crucial for accurately describing the subtle interactions that govern molecular conformation. sun.ac.zaderpharmachemica.com For instance, in studies of similar peptide-like molecules, single-point energy calculations are often performed at the MP2 level on geometries previously optimized with other methods to achieve a higher level of accuracy. derpharmachemica.com

Density Functional Theory (DFT) : DFT has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com Instead of the complex wave function, DFT uses the electron density to calculate the system's energy. mdpi.com Various functionals, such as the popular B3LYP and the M06-2X, are employed to approximate the exchange-correlation energy. sun.ac.zanih.gov Studies on related N-formylated amino acids frequently use DFT methods with extensive basis sets, like 6-311+G(d,p) or 6-311++G(2d,2p), to perform geometry optimizations and frequency calculations. sun.ac.zaderpharmachemica.comnih.gov

A common and effective strategy involves a hierarchical approach, where initial geometry optimizations are performed with a less computationally demanding method (like HF or a smaller basis set DFT) before being refined at higher levels of theory, such as DFT with a larger basis set or MP2. derpharmachemica.com This tiered approach ensures that a wide range of possible structures can be evaluated efficiently while reserving the most accurate, and costly, calculations for the most promising candidates. derpharmachemica.com

Exploration of Conformational Landscape and Potential Energy Surfaces (PES)

Due to the freedom of rotation around its single bonds, this compound can exist in numerous different three-dimensional arrangements, or conformations. The collection of all possible conformations and their corresponding energies defines the molecule's Potential Energy Surface (PES). psu.eduosti.gov Identifying the low-energy minima on this surface is crucial, as these stable conformers are the most likely to be observed experimentally. mdpi.com

The exploration of the conformational space can be a significant challenge. psu.edu For simple dipeptides, which serve as analogs for this compound, a systematic grid search can be performed where key dihedral angles are rotated in discrete steps to generate starting structures for optimization. psu.edu However, for more complex systems, this becomes computationally prohibitive. mdpi.com

More advanced techniques, such as the use of a genetic algorithm, can be employed to explore the PES more efficiently. derpharmachemica.comosf.io These algorithms mimic natural selection to "evolve" a population of conformations towards lower energy states, allowing for a stochastic yet effective search for stable minima. osf.io A study on a protected tripeptide, for example, used a genetic algorithm to generate an initial set of structures, which were then subjected to a hierarchy of quantum chemical calculations to identify 28 distinct stable conformers on its PES. derpharmachemica.com The relative energies of these conformers determine their population at a given temperature.

Table 1: Illustrative Relative Energies for the 10 Most Stable Conformers of a Model Dipeptide (N-formyl-L-serine-L-alanine-NH2) Calculated at the M06-2X/6-311+G(d,p) Level. This demonstrates a typical output from a PES exploration. nih.gov
ConformerRelative Energy (kcal/mol)Structure Type
γL+γD0.00β-turn
βLγD0.17β-turn
γL-γD0.29β-turn
βLβL0.54β-turn
γDγD0.77-
γL+βL1.10β-turn
γL-βL1.12β-turn
βLγL+1.28-
γDβL1.44β-turn
γL+γL+1.61-

Simulation of Solvent Effects on Conformation and Energy Barriers

In a real-world chemical environment, this compound is almost always surrounded by a solvent. The interaction with solvent molecules can have a profound impact on its conformational preferences and the energy barriers for converting between different conformers. acs.org

Explicitly modeling every solvent molecule is computationally very expensive. Therefore, implicit solvent models, such as the Polarizable Continuum Model (PCM), are widely used. sun.ac.zanih.gov In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. This method effectively captures the bulk electrostatic effects of the solvent on the solute's structure and energy. nih.gov

For example, theoretical studies on model peptides have shown that the relative stability of different conformations can change dramatically when moving from the gas phase (no solvent) to a polar solvent like water. acs.org Helical structures, in particular, are often found to be stabilized by the reaction field of the solvent. acs.org Similarly, calculations on rotamers of N-formylated compounds have been performed using the PCM model for chloroform (B151607) (CHCl3) to better match experimental conditions. nih.gov The inclusion of solvent effects is critical for making meaningful comparisons between theoretical predictions and experimental results obtained in solution. arxiv.org

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations are a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to the local electronic environment of each atom, making it an excellent probe of molecular conformation.

The theoretical prediction of NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govresearchgate.net This method is often coupled with DFT (e.g., GIAO-B3LYP) or MP2 (GIAO-MP2) calculations. nih.govresearchgate.net The process involves first optimizing the molecular geometry and then calculating the NMR isotropic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). nih.gov

This approach is so reliable that it can be used to distinguish between different isomers, such as the Z and E rotamers that arise from hindered rotation about the N-formyl bond. nih.gov By comparing the calculated ¹H and ¹³C chemical shifts for each possible rotamer with the experimental spectrum, a definitive assignment of the observed signals can be made. nih.gov Furthermore, theoretical studies have shown a direct correlation between calculated NMR chemical shifts and specific geometric parameters, such as the H-N-C=O dihedral angle, demonstrating the sensitivity of NMR parameters to subtle conformational changes. researchgate.net

Table 2: Illustrative Comparison of Calculated and Experimental 1H NMR Chemical Shifts (δ, ppm) for the Z and E Rotamers of a Complex N-Formyl Compound in CDCl3. nih.gov
ProtonCalculated (E rotamer)Calculated (Z rotamer)Experimental (Major Rotamer)Experimental (Minor Rotamer)
H-18 (Formyl)8.118.348.218.04
H-53.203.223.213.19
H-93.975.033.974.90
H-143.133.073.113.06
OCH33.923.923.923.92

Chemical Reactivity and Functional Transformations

Chemical Role as a Synthetic Reagent

N-Formyl-N-methylglycine and its derivatives serve as versatile reagents in organic synthesis, primarily leveraging the reactivity of the formyl group and the amino acid backbone.

The formyl group (-CHO) attached to the nitrogen atom can be transferred to other molecules, allowing N-formyl derivatives to act as formylating agents. smolecule.com In biological systems, formylation is a key reaction, such as in the biosynthesis of purines and the initiation of protein synthesis in bacteria, where N-formylmethionine (fMet) is the initiating amino acid. core.ac.ukwikipedia.orgxn--80aabqbqbnift4db.xn--p1ai The enzyme methionyl-tRNA formyltransferase catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to methionyl-tRNA. wikipedia.org In chemical synthesis, while stronger formylating agents are more common, the N-formyl group on an amino acid can participate in intramolecular or specific intermolecular formyl transfer reactions under certain conditions. The reaction is proposed to occur via a direct transfer where a nucleophile attacks the formyl carbon. wikipedia.org

A significant transformation of N-formyl amino acid derivatives is their dehydration to produce isocyanides (or isocyano derivatives). This reaction converts the N-formyl group into an isocyano (-N≡C) group, a functional group that is valuable in multicomponent reactions like the Ugi and Passerini reactions.

The dehydration of N-formyl peptides and amino acid esters can be effectively achieved using dehydrating agents such as phosphoryl chloride (POCl₃) in the presence of a base like triethylamine (B128534). thieme-connect.de This method provides the corresponding isocyano peptides in excellent yields. thieme-connect.de Other reagents, such as phosphorus pentoxide (P₂O₅), have also been employed for this type of dehydration. rsc.org For this compound, this transformation would yield methyl isocyanoacetate, a useful building block in organic synthesis.

Table 1: Dehydration of N-Formyl Compounds

Starting Material Reagent Product Reference
N-Formyl Peptides POCl₃ / Triethylamine Isocyano Peptides thieme-connect.de
N-Formyl C-glycoside Not specified Isocyanide C-glycoside rsc.org

Formyl Group Transfer (Formylating Agent)

Condensation and Cycloaddition Reactions

The bifunctional nature of this compound allows it to undergo both condensation reactions typical of amino acids and cycloaddition reactions involving the N-acylglycine scaffold.

In peptide synthesis, the N-formyl group serves as a protecting group for the secondary amine of N-methylglycine. core.ac.uk By blocking the nucleophilicity of the nitrogen atom, the carboxylic acid group can selectively react with the amino group of another amino acid to form a peptide bond. core.ac.ukmun.ca This is analogous to the biological role of N-formylmethionine, where the formyl group ensures that the amino group of methionine does not react, allowing its carboxyl group to form the first peptide bond in bacterial protein synthesis. core.ac.uk After its role as a protecting group is complete, the formyl group can be removed under specific conditions to liberate the N-methylamine functionality if required. Its use as a building block in peptide synthesis is an important application for N-formyl amino acids. smolecule.comsigmaaldrich.com

This compound is a precursor for generating mesoionic intermediates known as münchnones, which are valuable in 1,3-dipolar cycloaddition reactions. yok.gov.trjst.go.jp This reactivity is analogous to the more common use of its parent compound, N-methylglycine (sarcosine), in forming azomethine ylides for cycloadditions. rsc.orgresearchgate.net

An azomethine ylide is a 1,3-dipole that reacts with various dipolarophiles (such as alkenes and alkynes) to form five-membered heterocyclic rings in a [3+2] cycloaddition reaction. wikipedia.org There are two primary pathways to generate the reactive dipole from N-methylglycine and its derivatives:

Condensation with Aldehydes: N-methylglycine reacts with aldehydes (like formaldehyde) via condensation and decarboxylation to generate a non-stabilized azomethine ylide in situ. rsc.orgacs.orgencyclopedia.pub This ylide can then be trapped by a dipolarophile. rsc.orgniscpr.res.inacs.orgmdpi.com

Cyclodehydration of N-Acyl Amino Acids: N-acyl-N-alkylglycines, the class of compounds to which this compound belongs, can undergo cyclodehydration using reagents like acetic anhydride (B1165640) to form mesoionic 1,3-oxazolium-5-olates, commonly known as münchnones. yok.gov.trjst.go.jp These münchnones are themselves cyclic azomethine ylide equivalents and react readily with dipolarophiles. yok.gov.tr

These cycloaddition reactions are highly valuable for constructing complex nitrogen-containing heterocyclic scaffolds, such as pyrrolidines and spiro-oxindoles, which are prevalent in biologically active molecules. researchgate.netacs.orgresearchgate.net

Table 2: Examples of 1,3-Dipolar Cycloadditions with N-Methylglycine Derivatives

Dipole Precursor Reagent(s) Dipolarophile Product Type Reference
N-methylglycine, paraformaldehyde Toluene, heat meso-alkylidene-(benzi)porphyrins π-extended porphyrin analogs rsc.org
Isatin (B1672199), N-methylglycine Ethanol (B145695) (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile Spirooxindole-pyrrolidine-benzothiazoles acs.org
N-acyl-N-methylglycine Acetic Anhydride Benzo[b]thiophene 1,1-dioxide Fused pyrrole (B145914) derivatives yok.gov.tr

Peptide Bond Formation

Reaction Mechanisms and Kinetics

The mechanisms of the reactions involving this compound are based on fundamental organic chemistry principles.

Formyl Group Transfer & Dehydration: The transfer of the formyl group involves nucleophilic attack on the formyl carbon, often facilitated by acid or base catalysis. wikipedia.org The dehydration to an isocyanide proceeds via activation of the formyl oxygen by a reagent like POCl₃, followed by elimination.

Peptide Bond Formation: This occurs via the standard nucleophilic acyl substitution mechanism. The amino group of an incoming amino acid attacks the activated carboxyl carbon of the N-protected this compound, leading to a tetrahedral intermediate which then collapses to form the amide (peptide) bond.

1,3-Dipolar Cycloaddition: The reaction is generally considered a concerted, pericyclic reaction, proceeding through a six-electron, aromatic-like transition state (Huisgen cycloaddition). wikipedia.org The frontier molecular orbitals (HOMO of the dipole and LUMO of the dipolarophile, or vice-versa) control the regioselectivity and reactivity. acs.org The generation of the dipole itself is a key step. The formation of an azomethine ylide from N-methylglycine and an aldehyde involves the formation of an iminium ion followed by decarboxylation. The formation of a münchnone from this compound with acetic anhydride involves the formation of a mixed anhydride, followed by intramolecular cyclization and dehydration. The kinetics of these cycloadditions can be influenced by solvent polarity and the electronic nature of both the dipole and the dipolarophile. wikipedia.org For instance, studies on related systems have analyzed reaction kinetics to elucidate the multi-step nature of the process, which can involve acid-base equilibria and the rate of in situ monomer formation. semanticscholar.org

Influence of N-Formylation on Compound Reactivity and Selectivity

The introduction of a formyl group to the nitrogen atom of N-methylglycine (sarcosine) significantly alters the compound's electronic properties and steric environment, thereby dictating its reactivity and the selectivity of its transformations. This N-formylation modifies the nucleophilicity of the nitrogen and enables specific reaction pathways that are not as readily accessible to its parent amino acid.

A primary example of this altered reactivity is the use of N-methylglycine in conjunction with aldehydes or other carbonyl compounds to generate azomethine ylides in situ. mdpi.comacs.org These 1,3-dipoles are highly valuable intermediates in organic synthesis, particularly for constructing five-membered heterocyclic rings through cycloaddition reactions. researchgate.net The formyl group, or the process of formylation, is central to the formation and stabilization of these reactive species. For instance, the reaction of N-methylglycine with meso-formylporphyrins generates a porphyrin-fused azomethine ylide, which can then undergo 1,3-dipolar cycloaddition with dipolarophiles like C60 fullerene. mdpi.comrsc.org

Furthermore, the conditions under which formylation or subsequent reactions occur can selectively determine the final product. Studies on the N-formylation of various amines have shown that selectivity can be achieved based on steric and electronic factors. For example, in the presence of multiple amine groups, formylation can preferentially occur at the less sterically hindered site. rsc.org In reactions where both formylation and methylation are possible, the reaction pathway can be selectively controlled. The use of specific catalytic systems, such as ruthenium or bimetallic catalysts, and the tuning of reaction conditions are key to achieving high selectivity for the desired N-formylated product. researchgate.net

The reactivity of this compound and its precursors is summarized in the following table, highlighting the influence of the N-formyl group or the conditions leading to its formation.

Stereochemical Outcomes of Transformations

The functional transformations of this compound, particularly those involving cycloadditions, are often characterized by a high degree of stereocontrol, leading to specific stereoisomers. The geometry of the intermediates formed during the reaction plays a crucial role in determining the stereochemical outcome of the final products.

The 1,3-dipolar cycloaddition reactions of azomethine ylides generated from N-methylglycine are a prime example of stereoselective synthesis. researchgate.net These ylides can exist in different geometries (e.g., W-shaped, U-shaped, S-shaped), and the transition state of the cycloaddition dictates the stereochemistry of the newly formed chiral centers in the resulting pyrrolidine (B122466) ring. psu.edu For instance, in an efficient three-component reaction, an azomethine ylide generated from isatin and N-methylglycine reacts with various dipolarophiles with exclusive regioselectivity. acs.org The diastereoselectivity, however, is highly dependent on the specific substituents on the dipolarophile, leading to varying ratios of exo and endo products. acs.org Computational studies have been employed to understand and predict this stereoselectivity by analyzing the transition state structures. acs.orgresearchgate.net

The stereochemistry of the cycloadducts is routinely established through advanced analytical techniques, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray analysis. ias.ac.inacs.org These methods have confirmed, for example, the trans configuration of specific substituents in chromeno[3,4-c]pyrrolidines and the relative cis-disposition of groups in certain spiropyrrolidine oxindoles. researchgate.netias.ac.in

The table below presents examples of transformations where the stereochemical outcome is a significant aspect of the reaction.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of N-Formyl-N-methylglycine, enabling its separation from isomers and other structurally related compounds. Both liquid and gas chromatography, when coupled with mass spectrometry, provide robust platforms for its quantification.

Liquid chromatography, particularly when paired with tandem mass spectrometry (LC-MS/MS), stands as a primary technique for the analysis of N-acyl amino acids like this compound. elifesciences.org This approach combines the powerful separation capabilities of LC with the specific and sensitive detection of MS/MS.

Typically, reversed-phase liquid chromatography (RP-LC) is employed, using columns such as octadecyl-silylated silica (B1680970) (C18). researchgate.netnih.gov The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile, with an acid modifier such as formic acid to improve peak shape and ionization efficiency. sciex.com For the analysis of related compounds, such as N-acyl amino acid surfactants, gradient elution has been optimized to separate homologues based on their fatty acid chain lengths. mdpi.com

Detection by tandem mass spectrometry is highly specific, utilizing modes like Multiple Reaction Monitoring (MRM). sciex.comresearchgate.netresearchgate.net In MRM, a specific precursor ion of the target analyte is selected and fragmented, and a resulting characteristic product ion is monitored. This process significantly reduces background noise and enhances detection sensitivity, allowing for quantification even at very low concentrations. sciex.com For instance, in the analysis of various amino acids, LC-MS/MS methods have achieved detection limits in the femtomole range. researchgate.netnih.govsciex.com

Table 1: Exemplary LC-MS/MS Parameters for Amino Acid Analysis (Adaptable for this compound)

ParameterConditionReference
ChromatographyHydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) researchgate.net
ColumnOctadecyl-silylated silica (C18 / ODS) researchgate.netnih.gov
Mobile Phase A0.1% Formic Acid in Water sciex.com
Mobile Phase B0.1% Formic Acid in Acetonitrile sciex.com
Ionization ModePositive Electrospray Ionization (ESI+) researchgate.net
Detection ModeMultiple Reaction Monitoring (MRM) sciex.comresearchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique for analyzing this compound. However, due to the low volatility of amino acid derivatives, derivatization is a mandatory prerequisite to convert the analyte into a form suitable for GC analysis. researchgate.net

Common derivatization strategies for related amino acids like sarcosine (B1681465) include silylation, often using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). nih.govexcli.de This reaction replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility. Another approach involves a two-step process of esterification (e.g., with methanolic HCl) followed by amidation using an acylating agent like pentafluoropropionic anhydride (B1165640). nih.gov A study on the neurotoxin domoic acid, an amino acid, utilized dimethylformamide dimethyl acetal (B89532) to create a volatile N-formyl-O-methyl derivative in a single step for GC-MS analysis. taylorfrancis.com

Following derivatization, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer for detection. GC-MS methods have been developed and validated for the comprehensive analysis of amino acids in biological samples like plasma and urine. nih.govnih.gov

Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS/MS)

Titrimetric Analysis Methods (Potential Adaptations from N-Methylglycine Protocols)

While chromatographic methods are preferred for their specificity, titrimetric methods, adapted from protocols for N-methylglycine, offer a potential low-cost alternative for quantifying this compound in simpler mixtures or for purity assessment of a bulk substance. google.com

A patented method for the rapid titration of N-methylglycine involves a multi-step potentiometric titration. google.com This procedure could potentially be adapted for this compound. The key steps are:

Acidification: The sample solution is first acidified to a pH below 2.0 with a strong acid. google.com

Carboxyl Group Titration: The solution is then titrated with a standard alkali solution (e.g., NaOH). The first significant endpoint, typically observed between pH 6.0 and 7.0, corresponds to the neutralization of the excess strong acid, while the second endpoint, around pH 10.5-11.5, corresponds to the titration of the carboxylic acid group of the amino acid. google.com

Amine Group Derivatization and Titration: For N-methylglycine, which has a secondary amine, carbon disulfide is added. This reagent reacts with the secondary amine in a process known as dithio-formylation. The resulting dithiocarbamic acid is then titrated with the standard alkali solution to a third endpoint (pH 9.5-10.5). google.com

For this compound, the tertiary amide nitrogen is not expected to react with carbon disulfide in the same manner as the secondary amine of N-methylglycine. Therefore, an adapted method would likely focus on the titration of the carboxylic acid group to determine the compound's concentration, assuming no other acidic or basic species are present. Purity determination of related compounds by perchloric acid titration has also been reported.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, making it more suitable for separation and/or detection. For this compound, derivatization can improve volatility for GC analysis or enhance detection sensitivity in LC. researchgate.netresearchgate.net

For GC-MS Analysis:

Silylation: This is a common strategy where active hydrogens (like in the carboxyl group) are replaced by a trimethylsilyl (TMS) group. Reagents like BSTFA are frequently used, often at elevated temperatures (e.g., 100°C) to ensure complete reaction. nih.govexcli.de

Acylation/Esterification: A two-step process can be employed. First, the carboxyl group is esterified (e.g., to a methyl ester), and then the molecule is acylated. For example, methods for sarcosine use pentafluoropropionic anhydride for the acylation step. nih.gov

Cycloaddition: A novel method developed for sarcosine uses a 1,3-dipolar cycloaddition reaction to resolve it from its isomer, alanine, demonstrating the power of derivatization to improve selectivity. researchgate.net

For LC-MS/MS and HPLC Analysis:

Alkylation: Derivatization of both the amino and carboxyl groups can improve chromatographic retention and ionization efficiency. A method for sarcosine and other amino acids uses 1-bromobutane (B133212) to derivatize amino, carboxyl, and hydroxyl groups, enhancing hydrophobicity and basicity for improved detection by LC-MS/MS. researchgate.netnih.gov

Fluorescent Tagging: For high-sensitivity fluorescence detection with HPLC, a fluorescent tag can be attached to the molecule. For sarcosine, levofloxacin (B1675101) acyl chloride has been used as a fluorescent derivatizing reagent, allowing for detection at low concentrations. psu.edu

UV-Active Tagging: To enhance detection by UV-Vis spectrophotometry, a chromophore can be introduced. N-acyl amino acids have been derivatized with 2,4′-dibromoacetophenone to yield 4′-bromophenacyl esters, which are highly responsive to UV detectors. mdpi.comresearchgate.net

Method Validation and Performance Parameters (e.g., Detection Limits, Linearity, Repeatability, Specificity)

The validation of any analytical method is crucial to ensure its reliability. Performance parameters are established using reference standards and control samples. While specific validation data for this compound is not widely published, data from methods for the closely related compound N-methylglycine (sarcosine) provide excellent benchmarks for expected performance. researchgate.netresearchgate.netnih.gov

Detection Limits: The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For sarcosine, GC-MS/MS methods have achieved LODs in the range of 0.01-0.03 µg/mL. nih.govexcli.de A highly sensitive LC-MS/MS method for derivatized sarcosine reported detection limits as low as 5.4-91 femtomoles on-column. researchgate.netnih.gov

Linearity: This parameter assesses the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically evaluated by a calibration curve, and a high correlation coefficient (r² or R²) is desired. For sarcosine analysis, methods consistently show excellent linearity with r² values greater than 0.99. researchgate.netresearchgate.netnih.gov

Repeatability (Precision): Precision measures the closeness of agreement between repeated measurements on the same sample. It is usually expressed as the relative standard deviation (RSD). For sarcosine methods, intra- and inter-day precision values are typically below 10%, with some methods reporting RSDs of less than 5%. researchgate.netnih.govpsu.edu

Specificity (Selectivity): This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as isomers or structurally related compounds. The use of tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) provides high specificity. researchgate.net In chromatography, specificity is demonstrated by the separation of the target analyte peak from other components in the sample matrix. researchgate.net

Accuracy (Trueness): Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies in spiked samples. For sarcosine, GC-MS/MS methods have shown good accuracy with recovery performances in the range of 88-110%. nih.govexcli.de

Table 2: Summary of Method Validation Parameters from Sarcosine (N-Methylglycine) Analysis

TechniqueParameterReported ValueReference
GC-MS/MS (Silylation)LOD0.01 - 0.03 µg/mL nih.govexcli.de
Linearity (R²)> 0.99 nih.govexcli.de
Precision (RSD)< 10% nih.govexcli.de
Accuracy (Recovery)88 - 110% nih.govexcli.de
GC-MS (Cycloaddition Deriv.)LOD0.15 ng/mL researchgate.net
Linearity (r²)0.9996 researchgate.net
Precision (RSD)< 4.7% researchgate.net
LC-MS/MS (Alkylation Deriv.)LOD5.4 - 91 fmol researchgate.netnih.gov
Linearity (r²)> 0.9984 researchgate.netnih.gov
RepeatabilityGood researchgate.netnih.gov

Biological Significance and Metabolic Context

Occurrence in Natural Products and Biosynthetic Pathways

While not a common standalone metabolite, the N-formyl-N-methylglycine moiety is a recognized component of larger, more complex natural products, particularly those of marine origin.

Identification as a Moiety in Complex Macrolides (e.g., Mycalolides from Marine Sponges)

Relationship to Amino Acid Metabolism

This compound is intrinsically linked to the metabolism of glycine (B1666218) and its methylated derivatives, placing it within a central network of pathways that are fundamental to cellular function.

The metabolism of N-methylated glycine derivatives involves a stepwise methylation process. Glycine can be methylated to form sarcosine (B1681465) (N-methylglycine), which is then further methylated to N,N-dimethylglycine, and finally to glycine betaine (B1666868) (N,N,N-trimethylglycine). osti.govwikipedia.org This progression is a key part of choline (B1196258) and methionine metabolism. wikipedia.org Sarcosine itself is an intermediate in glycine synthesis and degradation. wikipedia.org this compound can be considered a derivative of sarcosine, where the amino group is formylated. smolecule.com The enzymatic machinery for these methylation steps has been characterized, with enzymes like glycine N-methyltransferase (GNMT) playing a crucial role. nih.gov The interconversion between these methylated glycine species is a dynamic process central to cellular homeostasis. researchgate.net

N-formylated and N-methylated compounds are integral to one-carbon metabolism, a set of essential biochemical reactions that transfer one-carbon units for the synthesis of nucleotides (purines and thymidylate), amino acids (methionine and serine), and for methylation reactions. portlandpress.comnih.govfrontiersin.org The folate cycle is central to this process, utilizing tetrahydrofolate (THF) as a carrier of one-carbon units in various oxidation states, including the formyl group (as 10-formyl-THF). portlandpress.comnih.gov

The metabolic pathways of choline, glycine, and serine are major sources of one-carbon units. nih.gov Choline is oxidized to betaine, which then donates methyl groups. annualreviews.org Glycine and its methylated derivative, sarcosine, can also feed into the one-carbon pool. portlandpress.comannualreviews.org Specifically, sarcosine can be demethylated to glycine, with the methyl group being transferred. portlandpress.comresearchgate.net The formyl group of this compound is conceptually linked to this pool, as N-formylated compounds like N-formylmethionine are key players in processes such as the initiation of protein synthesis in bacteria and mitochondria. wikipedia.org The broader metabolic network ensures a balance in the supply of one-carbon units for various biosynthetic and regulatory needs, including DNA methylation and redox defense. nih.govfrontiersin.orgfrontiersin.org

Intermediacy within N-Methylated Glycine Metabolic Pathways (e.g., Relationship to Sarcosine and Glycine Betaine)

Enzymatic Recognition and Biotransformation Potential

The enzymatic processes involving this compound are not as extensively studied as those for its parent compound, sarcosine. However, the enzymes that act on related molecules provide insight into its potential biotransformation. Enzymes that recognize and modify N-methylated amino acids and N-formylated compounds are key.

For instance, glycine N-methyltransferase (GNMT) catalyzes the methylation of glycine to sarcosine. nih.govnih.gov While its direct action on this compound is not established, it highlights the enzymatic machinery available for modifying the glycine backbone. Similarly, sarcosine dehydrogenase is responsible for the demethylation of sarcosine back to glycine.

The formyl group can be added or removed by specific enzymes. For example, methionyl-tRNA formyltransferase adds a formyl group to methionine to initiate protein synthesis in bacteria. wikipedia.org Peptide deformylases, on the other hand, remove this formyl group. wikipedia.org While specific enzymes for the formylation or deformylation of N-methylglycine have not been prominently characterized, the existence of these enzyme classes suggests a potential for the enzymatic synthesis and degradation of this compound. The synthesis of this compound methyl ester from sarcosine methyl ester hydrochloride and formic acid has been demonstrated chemically, indicating the feasibility of the formylation reaction. chemicalbook.in Further research into microbial or mammalian enzymes could uncover specific biocatalysts capable of recognizing and transforming this compound.

Characterization of Specific Formyltransferases and Methyltransferases Involved in its Biosynthesis

The precise biosynthetic pathway of this compound is not extensively characterized in scientific literature. However, its structure suggests two primary hypothetical routes for its formation, involving the enzymatic actions of methyltransferases and formyltransferases on related precursors. These possibilities include 1) the N-methylation of N-formylglycine or 2) the N-formylation of N-methylglycine (sarcosine).

Methyltransferases are a broad class of enzymes that transfer a methyl group from a donor molecule to an acceptor. In the context of this compound biosynthesis, an enzyme analogous to Glycine N-methyltransferase (GNMT) could theoretically be involved. GNMT is a key enzyme in regulating the cellular ratio of S-adenosylmethionine (SAM) to S-adenosyl-l-homocysteine (SAH) and catalyzes the SAM-dependent methylation of glycine to form sarcosine. nih.gov The catalytic mechanism involves the binding of SAM and glycine, bringing the amino nitrogen of glycine into close proximity with the donor methyl group of SAM for an SN2 methyltransfer reaction. nih.gov A similar methyltransferase could potentially recognize N-formylglycine as a substrate, methylating its nitrogen to yield this compound.

Formyltransferases catalyze the transfer of a formyl group, typically from 10-formyltetrahydrofolate (fTHF), to an acceptor molecule. wikipedia.org This process is a crucial step in metabolic pathways such as de novo purine (B94841) biosynthesis, where phosphoribosylglycinamide formyltransferase (GAR Tfase) catalyzes the formylation of N¹-(5-phospho-D-ribosyl)glycinamide. wikipedia.org The biosynthesis of hadacidin (B1672590) (N-formyl-N-hydroxyglycine) in Penicillium aurantioviolaceum is hypothesized to occur via N-oxygenation of glycine, followed by N-formylation of the resulting N-hydroxyglycine, with formate (B1220265) being incorporated into the formyl group. wikipedia.org This suggests a precedent for the formylation of a modified glycine derivative. Therefore, it is plausible that a specific formyltransferase could utilize N-methylglycine as a substrate, transferring a formyl group from fTHF to its secondary amine to produce this compound. Another relevant enzyme is the formylglycine-generating enzyme (FGE), which oxidizes a cysteine residue within a specific peptide sequence to a Cα-formylglycine. pnas.orgnih.gov However, this mechanism is distinct as it involves oxidation within a polypeptide chain rather than the direct formylation of a free amino acid.

The table below summarizes the potential enzymes and their known functions that could be relevant to the hypothetical biosynthesis of this compound.

Enzyme ClassSpecific Enzyme ExampleKnown ReactionPotential Role in this compound Biosynthesis
Methyltransferase Glycine N-methyltransferase (GNMT)Glycine + S-adenosylmethionine → Sarcosine + S-adenosyl-l-homocysteine nih.govMethylation of N-formylglycine
Formyltransferase Phosphoribosylglycinamide formyltransferase (GAR Tfase)10-formyltetrahydrofolate + N¹-(5-phospho-D-ribosyl)glycinamide → Tetrahydrofolate + N²-formyl-N¹-(5-phospho-D-ribosyl)glycinamide wikipedia.orgFormylation of N-methylglycine (sarcosine)

Potential as a Substrate or Modulator for Amino Acid-Modifying Enzymes

The interaction of this compound with amino acid-modifying enzymes is not well-documented. However, research on structurally similar molecules provides insight into its potential role. As an N-acyl amino acid (NAAA), its metabolism could be governed by enzymes that handle this class of molecules, though most research focuses on NAAAs with longer fatty acyl chains. pnas.orgelifesciences.org

A specific study investigating analogues of hadacidin, an inhibitor of adenylosuccinate synthetase, provides direct evidence regarding this compound's effect on this particular enzyme. nih.gov Adenylosuccinate synthetase is crucial for the de novo synthesis of adenosine (B11128) monophosphate (AMP). nih.gov In a study using the enzyme partially purified from Dictyostelium discoideum, various hadacidin analogues were tested for their inhibitory effects. nih.gov While hadacidin itself caused 100% inhibition at a 5 mM concentration, and other analogues like N-formylglycine showed significant inhibition (50-75%), this compound (referred to as N-Formylsarcosine) was found to have no effect on the enzyme's activity at the same concentration. nih.gov

This finding suggests that for adenylosuccinate synthetase, the N-methylation of the formylglycine structure abolishes the inhibitory activity observed with the simpler N-formylglycine. The methyl group may introduce steric hindrance or alter the electronic properties of the molecule, preventing it from binding effectively to the enzyme's active or allosteric sites.

EnzymeSource OrganismSubstrate(s)Compound TestedConcentrationObserved EffectReference
Adenylosuccinate SynthetaseDictyostelium discoideumIMP, GTP, AspartateThis compound (N-Formylsarcosine)5 mMNo inhibition of enzyme activity nih.gov
Adenylosuccinate SynthetaseDictyostelium discoideumIMP, GTP, AspartateN-formylglycine5 mM50-75% inhibition nih.gov
Adenylosuccinate SynthetaseDictyostelium discoideumIMP, GTP, AspartateHadacidin (N-Formyl-N-hydroxyglycine)5 mM100% inhibition nih.gov

While this provides a specific data point, the broader potential of this compound as a substrate or modulator for other amino acid-modifying enzymes remains largely unexplored. Enzymes such as peptidase M20 domain-containing 1 (PM20D1) and fatty acid amide hydrolase (FAAH) are known to synthesize and hydrolyze various NAAAs, but their substrate specificity typically favors those with medium-to-long acyl chains. elifesciences.orgfrontiersin.org Whether the formyl group is recognized by these or other hydrolases or transferases is yet to be determined.

Microbial Catabolism and Bioremediation Potential (General relevance from N-methylglycine)

The microbial catabolism of this compound has not been specifically detailed, but significant insight can be drawn from the well-studied breakdown of its core structure, N-methylglycine (sarcosine). Sarcosine is a naturally occurring amino acid derivative found in various organisms and environments. wikipedia.org Microorganisms capable of utilizing sarcosine as a sole source of carbon and nitrogen possess specific enzymatic pathways for its degradation. ebi.ac.ukwikipedia.org

The central enzyme in this process is sarcosine oxidase or sarcosine dehydrogenase . ebi.ac.ukwikipedia.org These enzymes catalyze the oxidative demethylation of sarcosine.

Sarcosine oxidase , a flavoenzyme, catalyzes the oxidation of sarcosine to produce glycine and formaldehyde (B43269), with molecular oxygen being reduced to hydrogen peroxide. ebi.ac.ukwikipedia.org

Sarcosine dehydrogenase , a mitochondrial enzyme, also carries out the N-demethylation of sarcosine to yield glycine. wikipedia.org This reaction can proceed in the presence of an acceptor molecule. When tetrahydrofolate is present, it acts as a 1-carbon acceptor, resulting in the formation of 5,10-methylenetetrahydrofolate instead of free formaldehyde. wikipedia.org

The products of sarcosine catabolism, glycine and formaldehyde, are readily integrated into central metabolic pathways. Glycine is a versatile amino acid, while formaldehyde can be detoxified and assimilated via various microbial pathways. ebi.ac.uk

This catabolic pathway is highly relevant to bioremediation . One significant application is the degradation of the widely used herbicide glyphosate (B1671968) (N-phosphonomethylglycine). Some bacteria can break the carbon-phosphorus (C-P) bond in glyphosate, producing sarcosine and orthophosphate. nih.gov The subsequent degradation of sarcosine by sarcosine oxidase is a critical step in the complete mineralization of the herbicide. nih.gov Therefore, microbes possessing a robust sarcosine catabolic pathway have significant potential for the bioremediation of glyphosate-contaminated soils and water. nih.gov

Given that the N-formyl group is a relatively simple modification, it is plausible that microbial enzymes could first hydrolyze the formyl group from this compound, releasing sarcosine, which would then enter this established catabolic pathway. This positions microbial sarcosine degradation as a relevant model for the potential bioremediation of wastes containing this compound.

EnzymeEC NumberReactionRelevance
Sarcosine Oxidase EC 1.5.3.1Sarcosine + H₂O + O₂ → Glycine + Formaldehyde + H₂O₂ wikipedia.orgKey enzyme in aerobic microbial catabolism of sarcosine.
Sarcosine Dehydrogenase EC 1.5.8.3Sarcosine + Acceptor + H₂O → Glycine + Formaldehyde + Reduced acceptor wikipedia.orgMitochondrial enzyme for sarcosine demethylation.
Glycine N-methyltransferase (GNMT) EC 2.1.1.20S-adenosyl-L-methionine + Glycine ⇌ S-adenosyl-L-homocysteine + Sarcosine nih.govInvolved in the synthesis of sarcosine from glycine.

Q & A

Basic: What are the optimal synthetic methodologies for preparing N-Formyl-N-methylglycine, and how can reaction efficiency be monitored?

This compound is typically synthesized via cyclodehydration of N-formylsarcosine using reagents like dicyclohexylcarbodiimide (DCC) . Key parameters include reaction temperature (ambient to mild heating), solvent choice (e.g., anhydrous dichloromethane), and stoichiometric ratios. Reaction progress can be monitored using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to detect intermediate Münchnones and confirm product formation . Comparative studies suggest DCC yields higher purity compared to traditional acetic anhydride (Ac₂O) methods, though yield optimization may require iterative adjustments to solvent polarity and reaction time .

Advanced: How can the reaction mechanism of this compound in Münchnone-mediated cycloadditions be elucidated?

The mechanism involves [3+2] cycloaddition between Münchnones (generated from this compound) and acetylenic iminium salts, followed by CO₂ extrusion to yield pyrroles . Advanced techniques include:

  • NMR kinetics to track intermediate iminium salts (e.g., ¹H/¹³C NMR for structural identification).
  • X-ray crystallography to resolve regiochemical ambiguities in cycloadducts (e.g., confirming bond connectivity in pyrrole derivatives) .
  • Computational modeling (e.g., DFT calculations) to map transition states and energetics of CO₂ extrusion steps.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., nitrogen oxides) during heating .
  • Disposal : Adhere to federal and local regulations for chemical waste; incinerate in approved facilities with scrubbers to neutralize toxic byproducts .

Advanced: How can researchers resolve contradictions in synthetic yields reported across studies using this compound?

Methodological strategies include:

  • Controlled replication : Standardize variables (e.g., reagent purity, solvent grade, humidity levels) to isolate yield discrepancies .
  • Statistical analysis : Apply ANOVA or regression models to identify significant factors (e.g., temperature, catalyst loading) .
  • In-situ monitoring : Use real-time techniques like IR spectroscopy to detect side reactions or intermediate degradation .

Basic: What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., formyl proton at δ ~8.1 ppm, methyl groups at δ ~2.9 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects impurities .
  • X-ray diffraction : Resolves crystallographic details of novel derivatives (e.g., bond angles in cycloadducts) .

Advanced: How can ecological risks of this compound be assessed despite limited environmental toxicity data?

Propose predictive models:

  • QSAR (Quantitative Structure-Activity Relationship) : Estimate biodegradability and toxicity based on analogous glycine derivatives .
  • Extrapolation : Use data from structurally similar compounds (e.g., N-methylglycine) to infer bioaccumulation potential and soil mobility .

Basic: What factors influence the stability of this compound during storage?

  • Temperature : Store at 2–8°C to prevent thermal decomposition .
  • Light exposure : Use amber vials to avoid photodegradation.
  • Moisture control : Keep desiccated to prevent hydrolysis of the formyl group .

Advanced: What computational approaches are suitable for studying the electronic properties of this compound in reaction systems?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cycloadditions .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polarity impacts on intermediate stability).

Basic: How can researchers ensure reproducibility in studies involving this compound?

  • Detailed protocols : Document exact reagent sources, purification steps, and environmental conditions .
  • Peer validation : Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials for independent verification .

Advanced: What role does this compound play in the synthesis of bioactive heterocycles?

It serves as a precursor for Münchnones, which are key intermediates in synthesizing pyrroles and indoles with potential pharmacological activity . Advanced applications include:

  • Diversity-oriented synthesis : Generate libraries of heterocycles via combinatorial cycloadditions.
  • Mechanistic studies : Probe regioselectivity in multicomponent reactions using isotopic labeling (e.g., ¹³C-formyl groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.